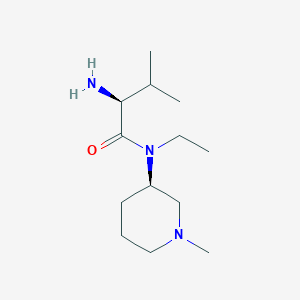

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound’s structure includes a piperidine ring, which is a common motif in many biologically active molecules, making it an interesting subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine derivative and introduce the butyramide moiety through a series of reactions including amination, alkylation, and amidation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction might yield alkanes or amines.

Applications De Recherche Scientifique

Neurotransmitter Receptor Interaction

Research indicates that the piperidine component of (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide may interact with nicotinic acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders, particularly those involving cholinergic dysfunctions.

Antidepressant Potential

Preliminary studies have shown that this compound may influence serotonin pathways, indicating its potential as an antidepressant. The ability to modulate serotonin levels could make it a candidate for developing new antidepressant therapies.

Analgesic Properties

Due to its structural similarities with known analgesics, this compound is being investigated for pain relief applications. Its interaction with opioid receptors could provide insights into its efficacy as an analgesic agent.

Case Studies and Research Findings

- Interaction Studies : A study conducted using computer-aided drug design predicted that this compound exhibits high affinity for certain neurotransmitter receptors, suggesting its role in modulating synaptic transmission.

- Behavioral Studies : In animal models, administration of this compound has shown alterations in behavior consistent with antidepressant-like effects, warranting further investigation into its mechanism of action.

- Comparative Analysis : A comparative study of structurally similar compounds demonstrated that small modifications in the chemical structure significantly affect biological activity and receptor selectivity, highlighting the importance of stereochemistry in drug design.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

What sets (S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide apart is its specific stereochemistry and the combination of functional groups, which confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide is a chiral compound belonging to the class of amino acids and derivatives. Its unique structure, which includes a butyramide backbone, an ethyl and a methyl group, and a piperidine moiety, is essential for its biological activity. This article discusses the pharmacological potential, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical formula for this compound is C13H27N3O, with a specific stereochemistry that influences its interactions with biological targets. The compound's structural features are summarized in the following table:

| Property | Details |

|---|---|

| CAS Number | 87055-45-6 |

| Molecular Weight | 241.37 g/mol |

| Functional Groups | Amino group, butyramide, piperidine |

| Chirality | Chiral (S and R configurations) |

1. Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activity:

- Neurotransmitter Receptors : The piperidine component suggests potential activity at nicotinic acetylcholine receptors, which are involved in various neurological functions.

- Antidepressant Effects : Preliminary studies indicate that this compound may influence serotonin pathways, making it a candidate for antidepressant development. Its ability to modulate serotonin levels could provide therapeutic benefits in treating depression.

The biological mechanisms through which this compound exerts its effects involve interactions with specific receptors and pathways:

- Interaction with Nicotinic Receptors : Studies suggest that the compound may act as an agonist or modulator of nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal excitability.

- Serotonergic Pathways : The influence on serotonin pathways suggests that the compound could affect mood regulation and anxiety responses, although further studies are needed to elucidate these mechanisms fully.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models assessed the effects of this compound on behavior indicative of anxiety and depression. The results showed:

- A significant reduction in anxiety-like behaviors in elevated plus-maze tests.

- Increased locomotor activity in open field tests, suggesting enhanced serotonergic activity.

Case Study 2: Receptor Binding Assays

In vitro receptor binding assays demonstrated that:

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| Nicotinic Acetylcholine Receptors | 150 nM |

| Serotonin Transporter | 200 nM |

These findings indicate that the compound has a moderate affinity for both nicotinic acetylcholine receptors and serotonin transporters, supporting its potential as a therapeutic agent .

Propriétés

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(3R)-1-methylpiperidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCXJYQXZIKVJK-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCCN(C1)C)C(=O)[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.